2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3-methylenebicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Camphene: A similar bicyclic compound with different functional groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with modifications to the bicyclic structure.
Properties
CAS No. |
10309-19-0 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-7-8-4-5-11(6-8,9(12)13)10(7,2)3/h8H,1,4-6H2,2-3H3,(H,12,13) |
InChI Key |
ZZGALJOLYVMECF-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)C(=O)O)C |
Canonical SMILES |
CC1(C(=C)C2CCC1(C2)C(=O)O)C |
Origin of Product |
United States |
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